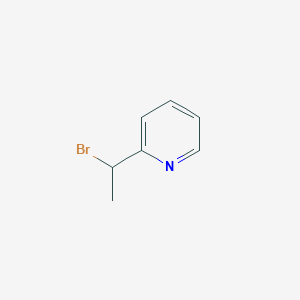

2-(1-Bromoethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromoethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-6(8)7-4-2-3-5-9-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZNOPMZKPTBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572124 | |

| Record name | 2-(1-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75504-01-7 | |

| Record name | 2-(1-Bromoethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1-Bromoethyl)pyridine chemical properties

An In-Depth Technical Guide to 2-(1-Bromoethyl)pyridine: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-(1-Bromoethyl)pyridine. We will delve into its core chemical properties, synthesis methodologies, reactivity, and critical applications, providing field-proven insights to empower your research and development endeavors.

Introduction: A Versatile Pyridine Building Block

2-(1-Bromoethyl)pyridine is a halogenated pyridine derivative recognized for its utility as a versatile intermediate in organic synthesis and medicinal chemistry.[1] Its structure, featuring a pyridine ring substituted at the 2-position with a 1-bromoethyl group, presents two key points of reactivity: the electrophilic carbon attached to the bromine and the pyridine ring itself. This duality makes it a valuable precursor for constructing a wide range of more complex molecular architectures, particularly in the synthesis of novel heterocyclic compounds and pharmaceutical agents.[1][2] The unique placement of the bromoethyl group at the 2-position imparts selective reactivity patterns that are highly advantageous for targeted molecular design.[1]

Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The key properties of 2-(1-Bromoethyl)pyridine are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈BrN | [3] |

| Molecular Weight | ~186.05 g/mol | [1][3] |

| IUPAC Name | 2-(1-bromoethyl)pyridine | [3] |

| CAS Number | 75504-01-7 | [3] |

| Appearance | Typically a colorless to pale yellow liquid | [4] |

| Monoisotopic Mass | 184.98401 Da | [3][5] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol) | [4] |

| Melting Point | 149-152°C (for the hydrobromide salt) | [1] |

Note: The free base is typically a liquid, while its hydrobromide salt is a solid.

Synthesis and Purification Methodologies

The synthesis of 2-(1-Bromoethyl)pyridine can be achieved through several established routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Common Synthetic Routes

-

Radical Bromination of 2-Ethylpyridine : This is a common and direct method involving the reaction of 2-ethylpyridine with a brominating agent like N-bromosuccinimide (NBS) under radical initiation (e.g., using AIBN or photochemical activation).[1] The reaction proceeds via a free radical mechanism, selectively targeting the benzylic position of the ethyl group due to the stability of the resulting benzylic radical.[1]

-

Hydrobromination of 2-(1-Hydroxyethyl)pyridine : This route involves the treatment of the corresponding alcohol, 2-(1-hydroxyethyl)pyridine, with a strong hydrobromic acid source, such as concentrated HBr, typically at elevated temperatures.[1] This reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group is protonated to form a good leaving group (water), which is then displaced by the bromide ion.

The workflow for these synthetic approaches can be visualized as follows:

Caption: Key synthetic pathways to 2-(1-Bromoethyl)pyridine.

Detailed Experimental Protocol: Synthesis from 2-(2-Hydroxyethyl)pyridine

This protocol is adapted from a known procedure for a related isomer, demonstrating the conversion of a hydroxyethylpyridine to its bromoethyl counterpart using concentrated HBr.[6]

Materials:

-

2-(2-Hydroxyethyl)pyridine (1 equivalent)

-

Concentrated Hydrobromic Acid (HBr, 48%) (approx. 10 equivalents)

-

Isopropyl Alcohol (for recrystallization)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 2-(2-hydroxyethyl)pyridine (10 mL, 88.8 mmol).[6]

-

Carefully add concentrated HBr (90 mL) to the flask.[6]

-

Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).[6] The progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess HBr under reduced pressure using a rotary evaporator.

-

The resulting solid residue is the hydrobromide salt of the product.

-

Recrystallize the crude solid from isopropyl alcohol to yield the purified 2-(2-bromoethyl)pyridine hydrobromide.[6]

Purification Techniques

Due to the nature of the compound, specialized purification is often necessary.

-

Column Chromatography : For the free base, column chromatography using silica gel is the primary method. A carefully selected mobile phase (e.g., a gradient of ethyl acetate in hexanes) is crucial to separate the product from starting materials and byproducts.[1]

-

Recrystallization : The hydrobromide salt is a crystalline solid and can be effectively purified by recrystallization from a suitable solvent like isopropanol.[1][6] A sharp melting point range (149-152°C) is a good indicator of high purity.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of 2-(1-Bromoethyl)pyridine stems from its inherent reactivity, which is dominated by the bromoethyl substituent.

Nucleophilic Substitution

The bromine atom is attached to a benzylic-like carbon, making it an excellent leaving group in nucleophilic substitution reactions (Sₙ1 and Sₙ2). This is the most common transformation for this molecule, allowing for the introduction of a wide variety of functional groups.

-

Causality : The pyridine ring stabilizes the transition state (in an Sₙ2 reaction) or the carbocation intermediate (in an Sₙ1 reaction) through resonance and inductive effects. This high reactivity allows for reactions with a broad range of nucleophiles, including amines, thiols, alkoxides, and carbanions.[1][4][7]

Caption: Nucleophilic substitution reactions of 2-(1-Bromoethyl)pyridine.

Cross-Coupling Reactions

While the bromoethyl group is the primary site of reactivity, the pyridine ring itself can participate in transition-metal-catalyzed cross-coupling reactions. However, for these reactions, a bromo-substituted pyridine ring (e.g., 2-bromo-6-(1-bromoethyl)pyridine) would typically be used, where the aryl bromide is less reactive than the benzylic bromide, allowing for selective reactions.[4] Such reactions are cornerstones of modern synthesis for creating C-C and C-heteroatom bonds.[2]

Spectroscopic Characterization

Proper characterization is essential for verifying the structure and purity of 2-(1-Bromoethyl)pyridine. Below are the expected spectroscopic signatures.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: 4 signals in the aromatic region (~7.0-8.7 ppm), with characteristic splitting patterns for a 2-substituted pyridine. The proton adjacent to the nitrogen (at C6) will be the most downfield.[6][8] Methine Proton (-CHBr): A quartet around 5.0-5.5 ppm, split by the adjacent methyl protons. Methyl Protons (-CH₃): A doublet around 1.8-2.2 ppm, split by the adjacent methine proton. |

| ¹³C NMR | Aromatic Carbons: 5 distinct signals in the aromatic region (~120-160 ppm). Methine Carbon (-CHBr): A signal around 45-55 ppm. Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 20-25 ppm. |

| Mass Spec (MS) | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ with a relative intensity of approximately 1:1, which is the signature isotopic pattern for a molecule containing one bromine atom.[9] |

| Infrared (IR) | C=C, C=N stretching: Peaks in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. C-H stretching (aromatic): Peaks just above 3000 cm⁻¹. C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹. C-Br stretching: A signal in the fingerprint region, typically 500-650 cm⁻¹. |

Applications in Research and Drug Development

The unique reactivity of 2-(1-Bromoethyl)pyridine makes it a valuable tool for scientists in multiple disciplines.

-

Intermediate for Pharmaceuticals and Agrochemicals : It serves as a key starting material or intermediate in multi-step syntheses of complex biologically active molecules.[1][4] The pyridine scaffold is a common motif in many successful drugs.[2]

-

Synthesis of Novel Heterocycles : The bromoethyl group is used to introduce the 2-pyridylethyl moiety into various molecular frameworks, enabling the construction of novel heterocyclic systems like triazolopyridines and pyridine-conjugated morpholines.[1]

-

Ligand Development in Catalysis : The pyridine nitrogen can coordinate with transition metals, making this compound and its derivatives useful as ligands in the design of new catalysts for organic reactions.[1]

-

Bioconjugation and Medicinal Chemistry : The reactive bromine allows 2-(1-Bromoethyl)pyridine to function as a linker, attaching the pyridine ring to biomolecules such as peptides or proteins.[1] This is useful for developing probes to study biological processes or for creating targeted drug delivery systems. While specific data is limited, pyridine derivatives are widely studied for potential antimicrobial properties.[1]

Safety, Handling, and Storage

As with any reactive chemical, proper handling and storage are paramount to ensure laboratory safety.

-

Hazards : 2-(1-Bromoethyl)pyridine is considered a skin and eye irritant.[1] Related bromo-pyridine compounds are classified as harmful if swallowed and may cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side-shields, and a lab coat.[11]

-

Handling : Avoid contact with skin and eyes. For solid forms (like the hydrobromide salt), avoid dust formation. Do not eat, drink, or smoke when using this product.[10]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[11] Keep it away from incompatible substances such as strong oxidizing agents.[12]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

2-(1-Bromoethyl)pyridine is a synthetically valuable and highly reactive intermediate. Its utility is primarily driven by the electrophilic nature of the benzylic carbon, which allows for a vast array of nucleophilic substitution reactions. This, combined with the presence of the pyridine ring, makes it an essential building block for constructing complex heterocyclic molecules with significant potential in medicinal chemistry, materials science, and catalysis. A firm grasp of its synthesis, reactivity, and handling requirements allows researchers to fully exploit its potential in creating novel and functional molecules.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15373657, 2-(1-Bromoethyl)pyridine. Available from: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(bromoethyl)pyridine. Available from: [Link]

-

PubChemLite. (n.d.). 2-(1-bromoethyl)pyridine hydrobromide (C7H8BrN). Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Available from: [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Available from: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

The Royal Society of Chemistry. (n.d.). Support information. Available from: [Link]

- Tee, O. S., & Iyengar, N. R. (1985). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution. Canadian Journal of Chemistry.

-

Canadian Science Publishing. (n.d.). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES. Available from: [Link]

- SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).

-

Filo. (2025, October 1). Question 3: Write out the mechanism for bromination of pyrrole shown below. Available from: [Link]

-

St John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. Available from: [Link]

-

Open Access Journals. (n.d.). A Brief View on Pyridine Compounds. Available from: [Link]

-

PubMed Central. (n.d.). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. Available from: [Link]

-

MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Available from: [Link]

-

ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Available from: [Link]

-

Jack Westin. (n.d.). Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content. Available from: [Link]

-

MDPI. (2023, August 22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available from: [Link]

Sources

- 1. Buy 2-(1-Bromoethyl)pyridine | 75504-01-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(1-Bromoethyl)pyridine | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 2-Bromo-6-(1-bromoethyl)pyridine (EVT-8899200) [evitachem.com]

- 5. PubChemLite - 2-(1-bromoethyl)pyridine hydrobromide (C7H8BrN) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. aksci.com [aksci.com]

- 12. aksci.com [aksci.com]

2-(1-Bromoethyl)pyridine CAS number lookup

An In-Depth Technical Guide to 2-(1-Bromoethyl)pyridine: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Bromoethyl)pyridine, a versatile heterocyclic building block in organic synthesis. The document details its physicochemical properties, provides an in-depth, field-proven protocol for its synthesis via radical bromination, and elucidates the underlying reaction mechanism. Furthermore, it explores the compound's key applications, particularly in the synthesis of fused heterocyclic systems such as imidazo[1,2-a]pyridines. Safety protocols for handling, storage, and disposal are also rigorously outlined. This guide is intended to serve as a practical and authoritative resource for chemists engaged in pharmaceutical research, agrochemical development, and materials science.

Introduction and Core Properties

2-(1-Bromoethyl)pyridine is a halogenated pyridine derivative recognized for its utility as a reactive intermediate in synthetic chemistry. The presence of a bromine atom at the benzylic-like position of the ethyl group renders it susceptible to nucleophilic substitution, making it an excellent precursor for introducing the 2-picolyl moiety into more complex molecular architectures. Its strategic importance lies in its ability to bridge the gap between simple pyridine starting materials and functionalized, high-value heterocyclic compounds.[1]

The Chemical Abstracts Service (CAS) number for 2-(1-Bromoethyl)pyridine is 75504-01-7 .[2]

Physicochemical and Structural Data

The fundamental properties of 2-(1-Bromoethyl)pyridine are summarized in the table below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

| Property | Value | Source |

| CAS Number | 75504-01-7 | [2] |

| Molecular Formula | C₇H₈BrN | [2] |

| Molecular Weight | 186.05 g/mol | [2] |

| IUPAC Name | 2-(1-bromoethyl)pyridine | [2] |

| SMILES | CC(Br)c1ccccn1 | [2] |

| InChIKey | NXZNOPMZKPTBHC-UHFFFAOYSA-N | [2] |

Synthesis Methodology: Selective Benzylic Bromination

The most reliable and selective method for preparing 2-(1-Bromoethyl)pyridine is the free-radical bromination of 2-ethylpyridine at the benzylic position.

Rationale for Reagent Selection (E-E-A-T)

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂).[3] Direct use of Br₂ can lead to competing electrophilic addition reactions if any unsaturation is present and is generally less selective.[3] Critically, NBS provides a constant, low concentration of Br₂ throughout the reaction, which is the key to favoring the desired radical substitution pathway over other possibilities.[3]

-

Radical Initiator: The reaction requires an initiator to generate the initial bromine radical. This can be achieved through photochemical means (UV light) or, more commonly in a laboratory setting, with a chemical initiator like benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) upon heating.[4] These initiators readily undergo homolytic cleavage to produce radicals that start the chain reaction.

-

Solvent: An inert solvent that is resistant to radical attack is essential. Carbon tetrachloride (CCl₄) has been historically used, but due to its toxicity and environmental impact, safer alternatives like cyclohexane or acetonitrile are now preferred.

Detailed Experimental Protocol

This protocol is adapted from established procedures for benzylic bromination and is designed for self-validation through careful monitoring and characterization.[4]

Materials:

-

2-Ethylpyridine (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.05 eq., recrystallized)

-

2,2'-Azobisisobutyronitrile (AIBN) (0.05 eq.)

-

Cyclohexane (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-ethylpyridine (1.0 eq.) and cyclohexane.

-

Reagent Addition: Add N-bromosuccinimide (1.05 eq.) and AIBN (0.05 eq.) to the flask.

-

Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) under vigorous stirring. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the 2-ethylpyridine spot indicates completion (typically 2-4 hours). During the reaction, the denser succinimide byproduct will precipitate out of the cyclohexane.

-

Work-up (Quenching & Extraction):

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated succinimide.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to neutralize any HBr), saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically an oil. It can be purified by vacuum distillation to yield 2-(1-bromoethyl)pyridine as a clear liquid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-(1-Bromoethyl)pyridine.

Reaction Mechanism: Free-Radical Chain Process

The bromination of 2-ethylpyridine with NBS proceeds via a classic free-radical chain mechanism, which is divided into three stages: initiation, propagation, and termination.[5]

-

Initiation: The reaction begins with the homolytic cleavage of the weak N-Br bond in NBS (or the initiator AIBN) by heat or light to generate a bromine radical. This bromine radical is the key chain-carrying species.

-

Propagation: This is a two-step cycle.

-

The highly reactive bromine radical abstracts a hydrogen atom from the benzylic position of 2-ethylpyridine. This step is highly selective for the benzylic position because the resulting 2-pyridylethyl radical is stabilized by resonance with the pyridine ring.

-

The 2-pyridylethyl radical then reacts with a molecule of Br₂ (which is generated in situ from the reaction of HBr with NBS) to form the product, 2-(1-bromoethyl)pyridine, and a new bromine radical, which continues the chain.

-

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. This can happen in several ways, such as two bromine radicals combining or a bromine radical combining with a 2-pyridylethyl radical.

Caption: Free-radical chain mechanism for the bromination of 2-ethylpyridine.

Characterization and Spectroscopic Data

Proper characterization is critical to confirm the identity and purity of the synthesized product. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Representative Spectroscopic Data

| ¹H NMR (400 MHz, CDCl₃) | Expected δ (ppm) | Multiplicity | Integration | Assignment |

| Pyridine H-6 | ~8.60 | d | 1H | Proton ortho to N |

| Pyridine H-4 | ~7.70 | td | 1H | Proton para to N |

| Pyridine H-3 | ~7.50 | d | 1H | Proton meta to N |

| Pyridine H-5 | ~7.20 | ddd | 1H | Proton meta to N |

| Methine CH | ~5.20 | q | 1H | -CH(Br)- |

| Methyl CH₃ | ~2.00 | d | 3H | -CH₃ |

| ¹³C NMR (100 MHz, CDCl₃) | Expected δ (ppm) | Assignment |

| Pyridine C-2 | ~160 | Carbon attached to ethyl |

| Pyridine C-6 | ~149 | Carbon ortho to N |

| Pyridine C-4 | ~136 | Carbon para to N |

| Pyridine C-3 | ~124 | Carbon meta to N |

| Pyridine C-5 | ~122 | Carbon meta to N |

| Methine CH | ~45 | -CH(Br)- |

| Methyl CH₃ | ~25 | -CH₃ |

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-(1-bromoethyl)pyridine stems from the reactivity of the C-Br bond. It serves as a potent electrophile in reactions with a wide range of nucleophiles.

Nucleophilic Substitution

The bromide is an excellent leaving group, readily displaced by nucleophiles such as amines, alkoxides, and thiolates. This allows for the straightforward introduction of the 2-pyridylethyl scaffold into various molecules.[9][10]

Key Application: Synthesis of Imidazo[1,2-a]pyridines

A prominent application is the synthesis of the imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry found in drugs like Zolpidem.[11] The synthesis is typically a one-pot reaction where 2-(1-bromoethyl)pyridine (or an in-situ generated α-bromo ketone) reacts with a 2-aminopyridine derivative.[12]

Reaction Scheme: 2-(1-Bromoethyl)pyridine reacts with a 2-aminopyridine. The amino group of the aminopyridine first displaces the bromide in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular cyclization and subsequent aromatization (often via oxidation or tautomerization) to yield the final fused heterocyclic product.[13][14]

Safety, Handling, and Disposal

Working with 2-(1-bromoethyl)pyridine and its precursors requires adherence to strict safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[15][16]

-

Handling: This compound is a suspected skin and eye irritant.[1] Avoid all personal contact. Use spark-proof tools and work away from sources of ignition.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and strong acids.[16]

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and treat as hazardous waste. Ensure the area is well-ventilated.[16]

-

Disposal: Dispose of waste material and empty containers in accordance with local, regional, and national hazardous waste regulations. Never pour down the drain.[16]

References

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

-

MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(15), 5786. Available at: [Link]

-

Royal Society of Chemistry. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chem. Commun., 51, 10594-10608. Available at: [Link]

-

Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). Available at: [Link]

-

Washington State University. Pyridine Standard Operating Procedure. Available at: [Link]

-

BYJU'S. Mechanism of Free Radical Bromination. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for Aerobic C-N Bond Activation. Available at: [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

-

YouTube. (2018). Electrophilic & Nucleophilic Substitution Reaction of Pyridine. Available at: [Link]

-

National Institutes of Health. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. J Org Chem., 79(15), 7084–7091. Available at: [Link]

-

Elsevier. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(39), 5364-5367. Available at: [Link]

-

MDPI. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Molecules, 24(5), 931. Available at: [Link]

-

YouTube. (2020). The Free Radical Halogenation Mechanism. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for Gold-catalysed deoxygenation. Available at: [Link]

-

YouTube. (2017). Nucleophilic substitution of pyridine. Available at: [Link]

-

PubChem. 2-(1-Bromoethyl)pyridine. Available at: [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]

-

YouTube. (2022). Free radical bromination, E2 elimination, Kharasch effect. Available at: [Link]

-

Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

-

Química Organica.org. Nucleophilic substitution by elimination-addition: the pyridine. Available at: [Link]

-

ResearchGate. (2019). Table 1 1 H and 13 C NMR data for compounds 1 and 2. Available at: [Link]

-

Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Org. Biomol. Chem., 12, 5947-5954. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(1-Bromoethyl)pyridine | C7H8BrN | CID 15373657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. byjus.com [byjus.com]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

synthesis of 2-(1-Bromoethyl)pyridine from 2-acetylpyridine

An In-depth Technical Guide for the Synthesis of 2-(1-Bromoethyl)pyridine from 2-Acetylpyridine

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-(1-Bromoethyl)pyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process commencing with the selective reduction of 2-acetylpyridine to 2-(1-hydroxyethyl)pyridine, followed by the stereospecific bromination of the resulting secondary alcohol. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental procedures, outlines critical safety protocols, and describes methods for purification and characterization. The content is designed for researchers, chemists, and professionals in the field of drug discovery, emphasizing mechanistic understanding and practical, field-proven insights to ensure reproducible and efficient synthesis.

Introduction: Significance of 2-(1-Bromoethyl)pyridine

In the landscape of modern drug development, pyridine-containing scaffolds are ubiquitous due to their ability to engage in hydrogen bonding and other key biological interactions. 2-(1-Bromoethyl)pyridine, in particular, serves as a highly versatile synthetic intermediate.[1] Its utility stems from the presence of a reactive bromine atom on the ethyl side chain, which acts as an excellent leaving group for nucleophilic substitution reactions. This allows for the facile introduction of the 2-pyridylethyl moiety into a wide array of more complex molecular architectures. Researchers leverage this reactivity to construct novel heterocyclic systems, such as triazolopyridines, and to modify biomolecules, underscoring its importance as a precursor in the synthesis of potential therapeutic agents.[1]

Synthetic Strategy: A Two-Step Reduction-Bromination Pathway

The conversion of 2-acetylpyridine to 2-(1-Bromoethyl)pyridine is most effectively achieved through a two-step synthetic sequence. This strategy is predicated on first reducing the ketone functionality to a secondary alcohol, which is then converted to the target alkyl bromide. This approach offers high yields and excellent control over the reaction outcome.

Caption: Overall workflow for the synthesis of 2-(1-Bromoethyl)pyridine.

Step 1: Selective Reduction of 2-Acetylpyridine

Mechanism and Rationale for Reagent Selection

The first transformation involves the reduction of the ketone in 2-acetylpyridine to the corresponding secondary alcohol, 2-(1-hydroxyethyl)pyridine. For this purpose, sodium borohydride (NaBH₄) is the reagent of choice.

Rationale: Sodium borohydride is a mild and selective reducing agent, highly effective for the reduction of aldehydes and ketones.[2] Unlike more powerful hydride reagents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like methanol or ethanol and does not reduce more stable functional groups like esters or amides.[2][3] This selectivity, combined with its greater operational safety and ease of handling, makes it ideal for this synthesis.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 2-acetylpyridine.[4][5] This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. In the second stage, a proton source, typically the solvent (e.g., methanol) or a mild acid added during workup, protonates the negatively charged oxygen atom to yield the final alcohol product.[2][6]

Detailed Experimental Protocol: Reduction

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyridine (e.g., 10.0 g, 82.5 mmol) and methanol (100 mL). Cool the flask in an ice-water bath to 0-5 °C.

-

Reagent Addition: While stirring vigorously, add sodium borohydride (e.g., 1.87 g, 49.5 mmol, 0.6 eq) portion-wise over 15-20 minutes. The portion-wise addition is crucial to control the exothermic reaction and the accompanying hydrogen gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot (2-acetylpyridine) and the appearance of a more polar product spot (2-(1-hydroxyethyl)pyridine) indicates completion.

-

Quenching and Work-up:

-

Carefully cool the flask again in an ice bath.

-

Slowly add 2 M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the mixture. Be cautious, as hydrogen gas will be evolved. Continue adding acid until the pH is approximately 7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with dichloromethane (DCM) or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 2-(1-hydroxyethyl)pyridine as an oil, which can be used in the next step without further purification.

-

Step 2: Bromination of 2-(1-hydroxyethyl)pyridine

Mechanism and Rationale for Reagent Selection

The conversion of the secondary alcohol to the desired alkyl bromide is a critical step. While hydrobromic acid (HBr) can be used, it often proceeds through an Sₙ1 mechanism for secondary alcohols, which can lead to carbocation rearrangements and other side reactions.[7][8] Phosphorus tribromide (PBr₃) is a superior reagent for this transformation as it reliably proceeds via an Sₙ2 mechanism, avoiding rearrangements and ensuring a clean conversion with inversion of stereochemistry.[7][9][10]

Mechanism: The reaction with PBr₃ occurs in two main stages:

-

Activation of the Alcohol: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic phosphorus atom of PBr₃. This displaces a bromide ion and forms an alkoxy-dibromophosphite intermediate. This step effectively converts the poor leaving group (-OH) into a much better one.[11][12]

-

Nucleophilic Substitution (Sₙ2): The bromide ion (Br⁻) that was displaced in the first step acts as a nucleophile and performs a backside attack on the carbon atom bonded to the activated oxygen. This classic Sₙ2 displacement results in the formation of the C-Br bond with an inversion of configuration at the carbon center, while ejecting the O-PBr₂ group.[11][12]

Caption: Sₙ2 mechanism for the bromination of an alcohol using PBr₃.

Detailed Experimental Protocol: Bromination

-

Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude 2-(1-hydroxyethyl)pyridine (from Step 1, ~82.5 mmol) in anhydrous dichloromethane (DCM, 100 mL). Equip the flask with a magnetic stir bar and a dropping funnel.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add phosphorus tribromide (PBr₃) (e.g., 9.7 mL, 27.5 mmol, 0.33 eq) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition, as the reaction is exothermic.[10]

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting alcohol.

-

Quenching and Work-up:

-

Cool the reaction mixture back down to 0 °C.

-

Very slowly and carefully, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise until gas evolution ceases and the pH of the aqueous layer is basic (~8-9). This neutralizes excess PBr₃ and the phosphorous acid byproduct.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine all organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(1-Bromoethyl)pyridine.

-

Purification and Characterization

Purification Strategy

The crude product obtained after the work-up often contains minor impurities. Purification is typically achieved via flash column chromatography on silica gel.[1]

-

Slurry: Adsorb the crude oil onto a small amount of silica gel.

-

Column: Pack a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate).

-

Elution: Load the adsorbed crude product onto the column and elute with the solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford 2-(1-Bromoethyl)pyridine as a purified oil.

Analytical Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, a quartet for the methine proton (-CHBr), and a doublet for the methyl protons (-CH₃).

-

¹³C NMR: The carbon NMR will show distinct signals for the pyridine ring carbons as well as the two carbons of the bromoethyl side chain.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound (186.05 g/mol for C₇H₈BrN) and show a characteristic isotopic pattern for the presence of one bromine atom.

-

Infrared (IR) Spectroscopy: Will show characteristic C-H, C=C, and C=N stretching frequencies for the aromatic pyridine ring.

Quantitative Data Summary

| Parameter | Step 1: Reduction | Step 2: Bromination |

| Starting Material | 2-Acetylpyridine | 2-(1-Hydroxyethyl)pyridine |

| Reagent | Sodium Borohydride (NaBH₄) | Phosphorus Tribromide (PBr₃) |

| Equivalents | 0.6 eq | 0.33-0.4 eq |

| Solvent | Methanol | Anhydrous Dichloromethane |

| Temperature | 0 °C to RT | 0 °C to RT |

| Reaction Time | 1-2 hours | 3-4 hours |

| Typical Yield | >95% (crude) | 70-85% (after purification) |

Safety and Hazard Management

This synthesis involves hazardous materials that require strict adherence to safety protocols. All operations should be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.

-

Sodium Borohydride (NaBH₄):

-

Hazards: Toxic if swallowed or in contact with skin. Reacts violently with water to release flammable hydrogen gas, which may ignite spontaneously. Causes severe skin and eye burns.

-

Handling: Handle under an inert gas if possible and protect from moisture. Avoid formation of dust.[13] Emergency eye wash stations and safety showers must be readily available.[14]

-

Spills: Cover spills with dry lime, sand, or soda ash. Do NOT use water.[14]

-

-

Phosphorus Tribromide (PBr₃):

-

Hazards: Highly corrosive and causes severe skin and eye burns with possible eye damage.[15][16] Reacts violently with water, producing toxic and corrosive fumes of HBr.[10][17]

-

Handling: Handle in a well-ventilated fume hood.[17] Wear a face shield in addition to goggles.[15] Store in a cool, dry place away from water and moisture.[18]

-

Spills: Use absorbent materials like sand or vermiculite. Do not use water for cleanup.[15][17]

-

-

Waste Disposal:

-

Quenched reaction mixtures and aqueous waste should be neutralized before disposal.

-

Halogenated organic waste (DCM) must be collected in a designated, properly labeled container.

-

Consult local and institutional regulations for proper chemical waste disposal.

-

Conclusion

The is a reliable and efficient two-step process that is fundamental for accessing a key intermediate in pharmaceutical and chemical research. By employing a selective reduction with sodium borohydride followed by a controlled Sₙ2 bromination with phosphorus tribromide, researchers can obtain the target compound in high yield and purity. Careful attention to the mechanistic principles, reaction conditions, and stringent safety protocols outlined in this guide is paramount for achieving successful and reproducible results.

References

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]

-

Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. [Link]

-

Clark, J. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

Creative Commons. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. In Organic Chemistry: A Laboratory Manual. [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Vedantu. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

-

OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). [Link]

-

MANAC Inc. (n.d.). Overview of bromination reactions with phosphorus bromides. Chemia. [Link]

-

MANAC Inc. (2023, November 27). Bromination reactions with hydrogen bromide. Chemia. [Link]

-

UC Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

-

Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry. [Link]

-

Prochem, Inc. Safety Data Sheet: Phosphorus (V) Oxybromide. [Link]

-

New Jersey Department of Health. Hazard Summary: Sodium Borohydride. [Link]

-

eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

-

University of Washington. Sodium Borohydride SOP. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: phosphorus tribromide. [Link]

-

The Organic Chemistry Tutor. (2025, July 21). Organic Chemistry: Alcohol Reactions with HBr and H2S04 (Mechanism Explained!). [Link]

-

Chemistry Steps. Reaction of Alcohols with HCl, HBr and HI Acids. [Link]

-

New Jersey Department of Health. Hazard Summary: Phosphorus Tribromide. [Link]

-

PrepChem.com. Synthesis of 2-(bromoethyl)pyridine. [Link]

-

Organic Chemistry Explained. (2020, September 4). Alcohols to Alkyl Bromides, Part 1. YouTube. [Link]

-

University of Calgary. Reaction of Alcohols with Hydrogen Halides. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 15373657, 2-(1-Bromoethyl)pyridine. [Link]

Sources

- 1. Buy 2-(1-Bromoethyl)pyridine | 75504-01-7 [smolecule.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. books.rsc.org [books.rsc.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 10. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 11. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]

- 12. orgosolver.com [orgosolver.com]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 14. nj.gov [nj.gov]

- 15. nj.gov [nj.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. prochemonline.com [prochemonline.com]

Navigating the Spectroscopic Landscape of 2-(1-Bromoethyl)pyridine: An In-depth NMR Technical Guide

Introduction: The Imperative of Spectroscopic Precision in Modern Drug Discovery

In the intricate tapestry of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available to the modern scientist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the precise architecture of organic molecules. This guide provides an in-depth technical exploration of the NMR spectroscopic data for 2-(1-Bromoethyl)pyridine, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. By delving into the nuances of its ¹H and ¹³C NMR spectra, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the confident characterization of this and similar pyridine derivatives.

The strategic placement of a bromoethyl group at the 2-position of the pyridine ring imparts unique reactivity to the molecule, making it a valuable precursor in the synthesis of a diverse array of more complex structures.[1] A thorough understanding of its spectroscopic signature is, therefore, not merely an academic exercise but a critical prerequisite for its effective utilization in synthetic endeavors and for ensuring the integrity of downstream applications. This guide will dissect the causality behind the observed chemical shifts and coupling constants, provide a robust experimental framework for data acquisition, and offer a comprehensive reference for the scientific principles underpinning the NMR analysis of substituted pyridines.

Deciphering the Proton Landscape: ¹H NMR Analysis of 2-(1-Bromoethyl)pyridine

The ¹H NMR spectrum of 2-(1-Bromoethyl)pyridine offers a clear and interpretable fingerprint of its molecular structure. The asymmetry of the 2-substituted pyridine ring results in four distinct aromatic proton signals, while the chiral center in the bromoethyl group gives rise to characteristic splitting patterns for the aliphatic protons.

Expected ¹H NMR Spectral Data

The following table summarizes the anticipated ¹H NMR spectroscopic data for 2-(1-Bromoethyl)pyridine. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The coupling constants (J) are given in Hertz (Hz).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | ~8.5 - 8.6 | Doublet (d) | ~4.0 - 5.0 | 1H |

| H-4 | ~7.6 - 7.8 | Triplet of doublets (td) | ³J ≈ 7.7, ⁴J ≈ 1.8 | 1H |

| H-5 | ~7.2 - 7.4 | Doublet of doublets (dd) | ³J ≈ 7.5, ³J ≈ 4.8 | 1H |

| H-3 | ~7.4 - 7.6 | Doublet (d) | ~7.8 | 1H |

| CH(Br) | ~5.2 - 5.4 | Quartet (q) | ~6.8 | 1H |

| CH₃ | ~1.9 - 2.1 | Doublet (d) | ~6.8 | 3H |

Note: The exact chemical shifts can be influenced by the solvent used for the NMR measurement.

Expert Interpretation and Rationale

-

The Aromatic Region: The protons on the pyridine ring resonate in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.[2] The H-6 proton, being in the ortho position to the nitrogen, is the most deshielded and appears at the lowest field. The relative positions of H-3, H-4, and H-5 are influenced by the electronic effects of the 2-(1-bromoethyl) substituent.

-

The Aliphatic Side Chain: A key feature of the ¹H NMR spectrum is the presence of a quartet and a doublet for the bromoethyl group, confirming the CH-CH₃ connectivity. The methine proton (CH(Br)) is significantly deshielded to approximately 5.2-5.4 ppm due to the strong electron-withdrawing effect of the adjacent bromine atom. This proton's signal is split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (CH₃) appear as a doublet around 1.9-2.1 ppm, being split by the single methine proton. This characteristic quartet-doublet pattern is a classic indicator of an ethyl group where one of the methylene protons is replaced by a substituent.

Unveiling the Carbon Skeleton: ¹³C NMR Analysis of 2-(1-Bromoethyl)pyridine

The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~162 - 165 |

| C-6 | ~149 - 151 |

| C-4 | ~136 - 138 |

| C-5 | ~123 - 125 |

| C-3 | ~120 - 122 |

| CH(Br) | ~45 - 50 |

| CH₃ | ~25 - 28 |

Causality of Chemical Shifts

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring exhibit a wide range of chemical shifts. The C-2 and C-6 carbons, being adjacent to the electronegative nitrogen atom, are the most deshielded. The presence of the bromoethyl substituent at the C-2 position further influences the chemical shifts of the ring carbons.

-

Aliphatic Side Chain Carbons: The carbon atom bearing the bromine (CH(Br)) is expected to resonate at a significantly downfield position (around 45-50 ppm) due to the strong deshielding effect of the halogen. The methyl carbon (CH₃) will appear at a much higher field (around 25-28 ppm).

A Robust Framework for Data Acquisition: Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and well-defined experimental protocol is essential. The following sections provide a step-by-step methodology for the NMR analysis of 2-(1-Bromoethyl)pyridine.

Sample Preparation

-

Compound Purity: Ensure the sample of 2-(1-Bromoethyl)pyridine is of high purity (≥95%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For quantitative analysis, the use of an internal standard is recommended.

-

Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

1D ¹H NMR Acquisition

-

Spectrometer Setup: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on a Bruker spectrometer).

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0 to 10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

1D ¹³C{¹H} NMR Acquisition

-

Spectrometer Setup: Tune the probe for ¹³C and lock and shim as for the ¹H experiment.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0 to 200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2 seconds is a good starting point.

-

Number of Scans: Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 to 1024 or more) is generally required.

-

2D NMR Experiments for Unambiguous Assignment

For complex molecules or to definitively confirm assignments, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing the connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and connecting different fragments of the molecule.

Visualizing the Molecular Connectivity and Workflow

Diagrams are powerful tools for visualizing molecular structures and experimental workflows.

Caption: Molecular structure of 2-(1-Bromoethyl)pyridine.

Caption: A logical workflow for the NMR-based structure elucidation of organic molecules.

Conclusion: A Foundation for Confident Characterization

This technical guide has provided a comprehensive overview of the NMR spectroscopic data for 2-(1-Bromoethyl)pyridine. By combining experimentally derived insights with established spectroscopic principles, we have presented a detailed analysis of its ¹H and predicted ¹³C NMR spectra. The causality behind the observed chemical shifts and coupling patterns has been explained, offering a deeper understanding of the structure-spectrum relationship. Furthermore, the inclusion of a robust, step-by-step experimental protocol provides a practical framework for researchers to acquire high-quality NMR data, not only for the title compound but for a wide range of similar small molecules. The judicious application of 1D and 2D NMR techniques, as outlined in this guide, will empower scientists in the fields of drug discovery and materials science to confidently characterize their compounds, thereby accelerating the pace of innovation.

References

-

PrepChem. (n.d.). Synthesis of 2-(bromoethyl)pyridine. [Link]

-

PubChem. (n.d.). 2-(1-Bromoethyl)pyridine. [Link]

-

Royal Society of Chemistry. (2015). Supporting Information. [Link]

-

MDPI. (2020). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

Sources

2-(1-Bromoethyl)pyridine IR spectrum analysis

An In-Depth Technical Guide to the Infrared Spectrum Analysis of 2-(1-Bromoethyl)pyridine

Abstract

2-(1-Bromoethyl)pyridine is a pivotal intermediate in synthetic organic chemistry and drug development, valued for its role as a versatile building block in constructing complex heterocyclic systems.[1][2] Its utility stems from the reactive benzylic bromine, which serves as a handle for nucleophilic substitution, and the pyridine scaffold, a common motif in pharmacologically active compounds. Accurate and rapid characterization of this reagent is paramount to ensure purity and confirm structural integrity before its use in multi-step syntheses. Infrared (IR) spectroscopy provides a powerful, non-destructive method for this purpose. This guide offers a detailed analysis of the vibrational spectroscopy of 2-(1-Bromoethyl)pyridine, presenting a framework for interpreting its IR spectrum to confirm identity, assess purity, and monitor reactions. We will dissect the spectrum based on fundamental vibrational modes, provide a robust experimental protocol, and outline a self-validating system for spectral interpretation tailored for researchers and drug development professionals.

Molecular Structure and Fundamental Vibrational Modes

The infrared spectrum of a molecule is a direct manifestation of its covalent bond vibrations. To interpret the spectrum of 2-(1-Bromoethyl)pyridine, we must first deconstruct its structure into its constituent functional groups, each with its own set of characteristic vibrational frequencies. The molecule comprises three key regions: the 2-substituted pyridine ring, the aliphatic ethyl side-chain containing a chiral center, and the carbon-bromine bond.

Each of these components contributes a unique signature to the overall IR spectrum, allowing for a comprehensive structural confirmation. The logical relationship between the molecular structure and its expected spectral features is outlined below.

Caption: Molecular deconstruction of 2-(1-Bromoethyl)pyridine into its primary functional groups and their corresponding IR vibrational modes.

Predicted IR Absorption Profile: A Region-by-Region Analysis

The IR spectrum of 2-(1-Bromoethyl)pyridine can be logically divided into four principal regions, each containing diagnostic peaks that, when assessed together, provide a unique molecular fingerprint.

Region I: C-H Stretching Vibrations (3200-2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. A key diagnostic feature is the clear separation between aromatic and aliphatic C-H stretches.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium intensity sharp peaks appearing above 3000 cm⁻¹ are characteristic of the C-H bonds on the pyridine ring. Multiple bands are expected in this region.[3]

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): Medium to strong absorptions appearing just below 3000 cm⁻¹ arise from the methyl (CH₃) and methine (CH) groups of the ethyl side-chain.[4] The presence of both aromatic and aliphatic C-H stretches is the first point of confirmation for the gross structure.

Region II: Aromatic Ring Vibrations (1650-1400 cm⁻¹)

The vibrations within the pyridine ring provide strong, sharp absorptions that are highly characteristic of the aromatic system.

-

C=C and C=N Ring Stretching (1615-1465 cm⁻¹): Pyridine derivatives typically exhibit a series of two to four sharp bands of medium to strong intensity in this region.[5] These bands correspond to the stretching of the double bonds within the aromatic ring. For 2-substituted pyridines, characteristic absorptions are expected near 1590, 1560, 1470, and 1430 cm⁻¹.

Region III: Aliphatic Bending and C-H Wagging (1470-1150 cm⁻¹)

This area contains information about the aliphatic portion of the molecule.

-

C-H Bending (1470-1370 cm⁻¹): Asymmetric and symmetric bending vibrations of the methyl group and scissoring of the methine group produce medium intensity bands here.

-

-CH(Br)- Wagging (1300-1150 cm⁻¹): In terminal alkyl halides, the wagging of C-H bonds on the halogen-bearing carbon gives rise to a distinct absorption.[6][7] This provides complementary evidence for the bromoethyl group.

Region IV: The Fingerprint Region & Key Diagnostic Peaks (< 1000 cm⁻¹)

This complex region contains a wealth of structural information, including the two most critical peaks for confirming the identity of 2-(1-Bromoethyl)pyridine.

-

C-H Out-of-Plane (OOP) Bending (800-730 cm⁻¹): The pattern of C-H OOP bending is highly diagnostic of the substitution pattern on an aromatic ring. For a 2-substituted (ortho-disubstituted analogue) pyridine, a strong band is expected in the 770-735 cm⁻¹ range.

-

C-Br Stretch (690-515 cm⁻¹): The presence of a medium to strong absorption in this low-frequency region is the most direct evidence for the carbon-bromine bond.[7][8][9] This peak is often the definitive marker for successful bromination. Its absence would strongly indicate a failed reaction or the presence of an impurity.

Summary of Key Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Structural Component |

| Aromatic C-H Stretch | 3100 - 3000 | Weak-Medium, Sharp | Pyridine Ring |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong, Sharp | Ethyl Group |

| C=C, C=N Ring Stretch | 1615 - 1465 | Medium-Strong, Sharp | Pyridine Ring |

| Aliphatic C-H Bend | 1470 - 1370 | Medium | Ethyl Group |

| -CH(Br)- Wag | 1300 - 1150 | Medium | Bromoethyl Group |

| C-H Out-of-Plane Bend | 770 - 735 | Strong | 2-Substituted Pyridine |

| C-Br Stretch | 690 - 515 | Medium-Strong | Carbon-Bromine Bond |

Experimental Protocol: Acquiring a High-Quality Spectrum

The trustworthiness of spectral data begins with a meticulous experimental technique. The following protocol is designed to yield a clean, high-resolution spectrum suitable for unambiguous characterization.

Methodology

-

Sample Preparation (Neat Liquid Film):

-

Rationale: 2-(1-Bromoethyl)pyridine is a liquid at room temperature, making a neat liquid film the simplest and most common preparation method. This avoids solvent peaks that can obscure the spectrum.

-

Procedure:

-

Ensure the salt plates (KBr or NaCl) are clean, dry, and free of scratches. KBr plates are preferred as they are transparent to lower wavenumbers (<650 cm⁻¹), ensuring the C-Br stretch region is fully visible.[8]

-

Place one drop of 2-(1-Bromoethyl)pyridine onto the surface of one plate.

-

Carefully place the second plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Mount the plates in the FTIR spectrometer's sample holder.

-

-

-

Instrument Configuration & Data Acquisition:

-

Rationale: Proper instrument settings are critical for achieving a high signal-to-noise ratio and resolving closely spaced peaks.

-

Procedure:

-

Background Scan: Collect a background spectrum of the empty spectrometer (or with the clean salt plates) to subtract atmospheric H₂O and CO₂ absorptions.

-

Parameter Settings:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹ (if using KBr optics).

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans (co-added to improve signal-to-noise).

-

-

Sample Scan: Acquire the spectrum of the prepared sample.

-

Data Processing: Perform automatic baseline correction and background subtraction.

-

-

Caption: Experimental workflow for acquiring a high-quality FTIR spectrum of liquid 2-(1-Bromoethyl)pyridine.

Spectral Interpretation: A Self-Validating System

A trustworthy analysis relies on a systematic approach to spectral interpretation, using the presence of key peaks to validate each other and assessing the absence of others to confirm purity.

Purity Assessment via Impurity Identification

The synthetic routes to 2-(1-Bromoethyl)pyridine inform the likely impurities.[1] The IR spectrum is an excellent tool for detecting their presence.

-

Unreacted 2-ethylpyridine: This common precursor impurity would be indicated by the absence or significantly reduced intensity of the C-Br stretch (~690-515 cm⁻¹) and the -CH(Br)- wag (~1300-1150 cm⁻¹). The rest of the spectrum would appear very similar.

-

Unreacted 2-(2-hydroxyethyl)pyridine: If synthesized from the corresponding alcohol, this impurity is easily identified by a strong, broad O-H stretching band in the 3500-3200 cm⁻¹ region.[10][11]

-

Elimination Product (2-vinylpyridine): Accidental elimination of HBr can produce 2-vinylpyridine. This impurity would introduce characteristic vinylic =C-H stretching peaks above 3000 cm⁻¹ and a C=C stretch around 1630 cm⁻¹.

Confirmation Workflow

The following decision-making process provides a logical path to confirming the structure and purity of 2-(1-Bromoethyl)pyridine from its IR spectrum.

Caption: Decision workflow for the systematic validation of the 2-(1-Bromoethyl)pyridine structure and purity using its IR spectrum.

Conclusion

Infrared spectroscopy is an indispensable analytical tool for the characterization of 2-(1-Bromoethyl)pyridine. By systematically analyzing the key vibrational regions, a researcher can rapidly and confidently confirm the molecule's identity and assess its purity. The definitive markers for this compound are the simultaneous presence of aromatic C-H stretches (>3000 cm⁻¹), aliphatic C-H stretches (<3000 cm⁻¹), characteristic pyridine ring vibrations (1615-1465 cm⁻¹), a strong out-of-plane bending band indicative of 2-substitution (~770-735 cm⁻¹), and the crucial C-Br stretching vibration in the low-frequency fingerprint region (690-515 cm⁻¹). Adherence to the outlined experimental and interpretive workflows will ensure the generation of reliable, high-quality data, supporting the successful application of this important reagent in research and development.

References

-

Scribd. C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. [Link]

-

Organic Chemistry at CU Boulder. IR: alkyl halides. [Link]

-

Chemistry LibreTexts. Alkyl and aryl halide infrared spectra. [Link]

-

López, J. C., et al. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-2839. [Link]

-

Abdel Kerim, F. M., & Abou El Fotouh, F. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Applied Spectroscopy, 30(2), 200-204. [Link]

-

Long, D. A., & George, W. O. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 41(5), 1276-1287. [Link]

-

Chemistry LibreTexts. 5.3: Spectroscopic Properties of Alkyl Halides. [Link]

-

Quora. How to identify an alkyl halide using an infrared (IR) spectrum. [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

Tzeng, Y. H., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(38), 21976-21985. [Link]

-

Katcka, M., & Urbanski, T. (1968). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351. [Link]

-

ResearchGate. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

Evans, R. F., & Kynaston, W. (1962). Infrared spectra and hydrogen bonding in pyridine derivatives. Journal of the Chemical Society (Resumed), 1005-1013. [Link]

-

PrepChem. Synthesis of 2-(bromoethyl)pyridine. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Reference. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

National Center for Biotechnology Information. 2-(1-Bromoethyl)pyridine. PubChem Compound Summary for CID 15373657. [Link]

-

University of California, Santa Cruz. IR Tables. [Link]

-

Organic Syntheses. 2-bromopyridine. [Link]

-

The Royal Society of Chemistry. Support information. [Link]

-

SlideShare. The features of IR spectrum. [Link]

-

PubChemLite. 2-(1-bromoethyl)pyridine hydrobromide (C7H8BrN). [Link]

-

National Institute of Standards and Technology. Pyridine, 2-bromo-. [Link]

-

ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. [Link]

Sources

- 1. Buy 2-(1-Bromoethyl)pyridine | 75504-01-7 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 9. quora.com [quora.com]

- 10. prepchem.com [prepchem.com]

- 11. orgchemboulder.com [orgchemboulder.com]

Introduction: The Analytical Significance of 2-(1-Bromoethyl)pyridine

An In-depth Technical Guide to the Mass Spectrometry of 2-(1-Bromoethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

2-(1-Bromoethyl)pyridine is a versatile heterocyclic compound featuring a pyridine ring substituted at the 2-position with a 1-bromoethyl group. With the molecular formula C₇H₈BrN and a monoisotopic mass of approximately 184.984 Da, this molecule serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its utility in creating more complex molecules, from novel ligands in coordination chemistry to precursors for pharmaceuticals, necessitates robust analytical methods for its characterization and quality control.[2]

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive technique for the structural elucidation and identification of 2-(1-Bromoethyl)pyridine. This guide provides an in-depth examination of its mass spectrometric behavior, focusing on the principles of ionization, predictable fragmentation pathways, and the interpretation of spectral data. The insights herein are designed to equip researchers with the expertise to confidently identify this compound and its analogs in complex matrices.

Pillar 1: The Foundational Principles of Ionization and Isotopic Signatures

The analysis of 2-(1-Bromoethyl)pyridine by mass spectrometry is fundamentally governed by its interaction with the ionization source and its inherent isotopic composition. Electron Ionization (EI) is the most common method for this type of molecule, offering high sensitivity and producing information-rich, reproducible fragmentation patterns that act as a molecular fingerprint.[3]

The Critical Role of Bromine's Isotopic Pattern

A key diagnostic feature in the mass spectrum of any bromine-containing compound is the presence of a distinct isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[4] Consequently, the molecular ion (the intact molecule that has lost one electron) will appear not as a single peak, but as a pair of peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units.[4][5] This "M+•" and "M+2•" pattern is an unambiguous indicator of the presence of a single bromine atom in the ion. This self-validating feature is invaluable for confirming the identity of the parent molecule and any bromine-containing fragments.

Pillar 2: Experimental Protocol for GC-MS Analysis

To ensure reproducible and accurate data, a well-defined analytical protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method as it separates the analyte from the sample matrix before it enters the mass spectrometer.

Step-by-Step GC-MS Workflow

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the 2-(1-Bromoethyl)pyridine standard or sample.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform serial dilutions as necessary to achieve a final concentration in the low µg/mL range, suitable for preventing detector saturation.

-

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/Splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to handle the concentration.

-

Injector Temperature: 250 °C to ensure rapid volatilization.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms with a 0.25 µm film thickness, is ideal for separating a wide range of organic molecules.

-

Oven Temperature Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 15 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes to elute any less volatile components.

-

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV. This energy level is optimal for generating a stable and reproducible fragmentation pattern.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: 40 - 250 m/z. This range is sufficient to capture the molecular ion and all significant fragments of 2-(1-Bromoethyl)pyridine.

-

Data Acquisition: Full scan mode to capture all ion data.

-

Pillar 3: Interpreting the Mass Spectrum of 2-(1-Bromoethyl)pyridine

The EI mass spectrum of 2-(1-Bromoethyl)pyridine is characterized by a distinct molecular ion region and a series of fragment ions that reveal its structure. The fragmentation process is driven by the energetic instability of the molecular ion, which breaks apart into more stable, smaller pieces.[6]

Molecular Ion Region

The molecular ion (M+•) provides the molecular weight of the compound. For 2-(1-Bromoethyl)pyridine, this will appear as a doublet:

-

m/z 185: Corresponding to the molecule containing the ⁷⁹Br isotope [C₇H₈⁷⁹BrN]+•.

-

m/z 187: Corresponding to the molecule containing the ⁸¹Br isotope [C₇H₈⁸¹BrN]+•.

The relative intensity of these two peaks will be approximately 1:1, confirming the presence of one bromine atom.

Major Fragmentation Pathways

The fragmentation of 2-(1-Bromoethyl)pyridine is dominated by the cleavage of the weakest bonds and the formation of the most stable resulting cations. The C-Br bond is relatively weak and its cleavage is a primary fragmentation event.

-

Loss of a Bromine Radical (•Br): This is the most favorable and diagnostically significant fragmentation. The cleavage of the C-Br bond results in the loss of a bromine radical (mass 79 or 81), leading to a highly stable secondary carbocation stabilized by the adjacent pyridine ring. This fragment is often the base peak (the most intense peak) in the spectrum.

-

[C₇H₈BrN]+• → [C₇H₈N]⁺ + •Br

-

m/z 106: This prominent peak corresponds to the 2-(1-ethyl)pyridine cation. Its high abundance is due to the stability of the resulting cation.

-

-

Loss of HBr (Hydrogen Bromide): Another common pathway for alkyl halides is the elimination of a neutral molecule of hydrogen bromide.

-

[C₇H₈BrN]+• → [C₇H₇N]+• + HBr

-

m/z 105: This peak corresponds to the 2-vinylpyridine radical cation.

-

-

Alpha Cleavage - Loss of a Methyl Radical (•CH₃): Cleavage of the C-C bond adjacent to the pyridine ring can occur, leading to the loss of a methyl radical.

-

[C₇H₈BrN]+• → [C₆H₅NBr]⁺ + •CH₃

-

m/z 170/172: This fragment appears as a 1:1 doublet corresponding to the 2-(bromomethyl)pyridinium ion.

-

-

Pyridine Ring Fragments: The stable aromatic pyridine ring can also produce characteristic ions.

-